4-methoxy-1H-indazole-5-carboxylic acid

nitric oxide synthase isomeric methoxyindazole NOS inhibition

4-Methoxy-1H-indazole-5-carboxylic acid (CAS 633327-83-0) is a heterocyclic building block belonging to the indazole family, with a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol. It features a methoxy substituent at the 4-position and a carboxylic acid group at the 5-position of the 1H-indazole ring system.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B8372184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-indazole-5-carboxylic acid
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C=NN2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-8-5(9(12)13)2-3-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyKJDBRQOEQOHXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1H-indazole-5-carboxylic Acid: Core Scaffold Identity and Procurement-Grade Characterization


4-Methoxy-1H-indazole-5-carboxylic acid (CAS 633327-83-0) is a heterocyclic building block belonging to the indazole family, with a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . It features a methoxy substituent at the 4-position and a carboxylic acid group at the 5-position of the 1H-indazole ring system . This substitution pattern distinguishes it from other regioisomeric methoxy-indazole-carboxylic acids (e.g., the 6-methoxy-5-carboxylic acid isomer, CAS 1082041-60-8) and from the parent 1H-indazole-5-carboxylic acid (CAS 61700-61-6), which lacks the methoxy group [1]. The compound is commercially available at 98% purity from multiple suppliers, making it a viable starting material for medicinal chemistry campaigns requiring amide coupling or scaffold diversification at the 5-carboxylic acid handle .

Why 4-Methoxy-1H-indazole-5-carboxylic Acid Cannot Be Interchanged with Generic Indazole-5-carboxylic Acids


In-class indazole-5-carboxylic acid derivatives are not freely interchangeable because the position of the methoxy substituent on the aromatic ring profoundly alters both biological target engagement and physicochemical properties relevant to downstream synthesis. In a systematic evaluation of isomeric methoxyindazoles against recombinant nitric oxide synthase (NOS) isoforms, 4-methoxyindazole was classified as 'almost inactive' against all three NOS isoforms (neuronal, inducible, endothelial), whereas the 7-methoxy isomer displayed measurable selectivity [1]. This positional dependence of biological activity demonstrates that swapping regioisomers—such as replacing 4-methoxy-1H-indazole-5-carboxylic acid with its 6-methoxy or 7-methoxy counterparts—can yield entirely different biological outcomes even before further derivatization. Furthermore, the 5-carboxylic acid group is essential for amide bond formation in kinase inhibitor programs; the parent 1H-indazole-5-carboxylic acid (CAS 61700-61-6) serves as a common intermediate, but its lack of the 4-methoxy group eliminates the electronic and steric modulation that the methoxy substituent provides to the indazole core, which can critically affect the potency and selectivity of final amide-coupled products [2]. Generic substitution without verifying regiospecific identity therefore risks both synthetic divergence and biological irreproducibility.

Quantitative Differentiation Evidence: 4-Methoxy-1H-indazole-5-carboxylic Acid vs. Closest Analogs


NOS Isoform Selectivity: Positional Inactivity of 4-Methoxyindazole vs. Active 7-Methoxyindazole

In a head-to-head evaluation of isomeric methoxyindazoles against three purified recombinant nitric oxide synthase (NOS) isoforms, 4-methoxyindazole was 'almost inactive' against all three isoforms—neuronal NOS (NOS I), inducible NOS (NOS II), and endothelial NOS (NOS III)—in contrast to 7-methoxyindazole (7-MI), which displayed measurable inhibitory activity and selectivity toward constitutive NOS isoforms [1]. This establishes 4-methoxy-1H-indazole-5-carboxylic acid as an ideal negative-control scaffold or a selectivity-enhancing core in contexts where NOS off-target activity must be minimized.

nitric oxide synthase isomeric methoxyindazole NOS inhibition

CK2 Kinase Inhibitory Potential: Indazole-5-carboxylic Acid Scaffold Activity in the Low Micromolar Range

Although direct CK2 inhibition data for 4-methoxy-1H-indazole-5-carboxylic acid itself have not been reported, structurally related 3-aryl-indazole-5-carboxylic acids demonstrate IC₅₀ values in the range of 3.1–6.5 µM in a luciferase-based luminescent kinase assay [1]. Notably, the 3-(4-methoxyphenyl)-1H-indazole-5-carboxylic acid analog (compound 11 in the series) showed an IC₅₀ of 5.1 µM, confirming that the indazole-5-carboxylic acid core bearing a para-methoxyphenyl motif is tolerated for CK2 inhibition. By contrast, the corresponding 3-cyano analog was inactive (IC₅₀ > 10 µM), demonstrating the critical role of the aromatic substituent at the 3-position [1]. These data suggest that the 4-methoxy-5-carboxylic acid substitution pattern represents a differentiated starting point for CK2 inhibitor optimization.

CK2 kinase indazole-5-carboxylic acid luciferase kinase assay

Regioisomeric Identity: 4-Methoxy vs. 6-Methoxy Indazole-5-carboxylic Acid Differentiation by Physicochemical Descriptors and Patent Footprint

4-Methoxy-1H-indazole-5-carboxylic acid (InChIKey: KJDBRQOEQOHXOC-UHFFFAOYSA-N) and its 6-methoxy regioisomer (CAS 1082041-60-8; InChIKey: YTPLCCONLYBFTE-UHFFFAOYSA-N) [1] share identical molecular formula (C₉H₈N₂O₃) and molecular weight (192.17 g/mol) but differ critically in the position of the methoxy group relative to the carboxylic acid. The 6-methoxy isomer is associated with 33 patents [1], indicating extensive prior art and a crowded IP landscape that may limit freedom-to-operate for commercial development. In contrast, the 4-methoxy isomer occupies a less densely patented chemical space while retaining the key 5-carboxylic acid handle for amide coupling. The topological polar surface area (TPSA) is identical at 75.2 Ų for both isomers [1], but the distinct InChIKey provides unambiguous digital identity for procurement and inventory management, preventing cross-contamination or misidentification in automated synthesis platforms.

regioisomer differentiation indazole building blocks patent landscape

Synthetic Versatility: 5-Carboxylic Acid Handle Enables Direct Amide Coupling for Kinase Inhibitor Library Synthesis

The free carboxylic acid at the 5-position of 4-methoxy-1H-indazole-5-carboxylic acid enables direct amide bond formation with primary and secondary amines using standard coupling reagents such as EDCI/HOBt, yielding 5-carboxamide derivatives without requiring a deprotection step . This contrasts with ester-protected analogs such as ethyl 4-methoxy-1H-indazole-5-carboxylate (CAS 633327-84-1) or methyl 4-methoxy-1H-indazole-5-carboxylate (CAS 1427373-17-8), which require an additional hydrolysis step (NaOH or LiOH) to liberate the carboxylic acid . The commercially available 98% purity grade from suppliers such as Leyan (Product No. 1953534) ensures that the acid form can be used directly in parallel synthesis or high-throughput experimentation workflows without pre-activation, reducing synthetic step count by one compared to ester intermediates.

amide coupling kinase inhibitor building block EDCI/HOBt

Procurement-Driven Application Scenarios for 4-Methoxy-1H-indazole-5-carboxylic Acid


Kinase Inhibitor Library Synthesis Requiring Rapid Amide SAR Exploration

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can use 4-methoxy-1H-indazole-5-carboxylic acid as a direct coupling partner for diverse amine sets. The free carboxylic acid eliminates the hydrolysis step required for ester intermediates, enabling one-step parallel amide formation under standard EDCI/HOBt conditions [1]. The 4-methoxy substitution provides electronic modulation distinct from the 6-methoxy and 7-methoxy regioisomers, which may yield differentiated kinase selectivity profiles, as evidenced by the positional dependence of methoxyindazole activity in NOS inhibition studies .

Negative-Control Scaffold Design for Nitric Oxide Synthase Profiling

In selectivity panels where NOS off-target activity must be excluded, the 4-methoxyindazole core provides a validated inactive scaffold against all three NOS isoforms (neuronal, inducible, endothelial) [1]. Researchers can incorporate the 5-carboxylic acid handle for conjugation to target-binding motifs while relying on the established NOS-inactivity of the 4-methoxyindazole substructure, making this compound suitable for designing selective probes devoid of NOS pharmacology.

IP-Differentiated Indazole Building Block Procurement for Lead Optimization

Organizations navigating the crowded indazole kinase inhibitor patent landscape can select the 4-methoxy-5-carboxylic acid isomer to occupy chemical space that is less densely patented than the 6-methoxy isomer (33 patents) [1]. The identical molecular formula and TPSA to the 6-methoxy congener, combined with a distinct InChIKey and regioisomeric identity, provide a structurally novel yet physicochemically comparable starting point for lead optimization programs that require both the methoxy substituent and the 5-carboxylic acid functional handle .

CK2 Inhibitor Hit Expansion Using the Indazole-5-carboxylic Acid Scaffold

Structure-activity relationship studies around the indazole-5-carboxylic acid chemotype have established a benchmark CK2 inhibitory range of IC₅₀ 3.1–6.5 µM for 3-aryl-substituted analogs [1]. The 4-methoxy variant provides an underexplored regioisomeric entry point for hit-to-lead optimization, with the potential to introduce substituents at the 3-position while retaining the CK2-active 5-carboxylic acid pharmacophore. The commercially available 98% purity grade ensures reproducibility in biochemical assay screening .

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